molecular formula C4H5ClN2O B1408480 Pyridazin-4(1H)-one hydrochloride CAS No. 116008-72-1

Pyridazin-4(1H)-one hydrochloride

Cat. No. B1408480
CAS RN: 116008-72-1
M. Wt: 132.55 g/mol
InChI Key: KDCRDVNETKQRBF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Pyridazin-4(1H)-one hydrochloride, also known as 4-PyridazineMethanaMine hydrochloride, is a chemical compound with the molecular formula C5H8ClN3 . It has a molecular weight of 145.59012 .


Synthesis Analysis

The synthesis of Pyridazin-4(1H)-one hydrochloride and its derivatives has been a topic of interest in recent research . A series of 3,6-dichloro-1H-pyridazin-4-ones have been prepared via the cycloaddition of 3,6-dichlorotetrazine with alkynylboronates . This method has been highlighted for its utility in producing useful synthetic intermediates through highly regioselective C–O, C–S, and C–C bond-forming reactions .

Scientific Research Applications

I have conducted searches to find specific scientific research applications for “Pyridazin-4(1H)-one hydrochloride”, also known as “pyridazin-4-ol hydrochloride”. However, detailed information on unique applications for this compound is limited in the search results. Below are some general fields where pyridazine compounds, which include pyridazinones, are utilized:

Molecular Recognition

Pyridazine heterocycles are known for their unique applications in molecular recognition due to their structural properties .

Drug Discovery and Development

These compounds have low cytochrome P450 inhibitory effects and potential to reduce interaction with the cardiac hERG potassium channel, which is valuable in drug discovery and development .

Synthetic Intermediates

Pyridazinones are used as synthetic intermediates in highly regioselective bond-forming reactions, which is crucial in chemical synthesis .

Antiproliferative Agents

There is research on pyridazinone derivatives for their antiproliferative properties against various cancer cell lines .

Safety and Hazards

The safety data sheet for Pyridazin-4(1H)-one hydrochloride indicates that it has some hazards associated with it. The GHS symbol GHS07 is used, indicating that it can cause harm if swallowed, causes skin irritation, causes serious eye irritation, may cause respiratory irritation, and may cause allergy or asthma symptoms or breathing difficulties if inhaled .

Future Directions

The future directions for research on Pyridazin-4(1H)-one hydrochloride could involve exploring its potential applications in various fields. For instance, the synthesis of 3,6-dichloro-1H-pyridazin-4-ones has been highlighted for its potential in producing useful synthetic intermediates . Additionally, further studies could be conducted to elucidate the mechanism of action of Pyridazin-4(1H)-one hydrochloride.

properties

IUPAC Name

1H-pyridazin-4-one;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H4N2O.ClH/c7-4-1-2-5-6-3-4;/h1-3H,(H,5,7);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDCRDVNETKQRBF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CNN=CC1=O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H5ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

132.55 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Pyridazin-4(1H)-one hydrochloride

CAS RN

116008-72-1
Record name pyridazin-4-ol hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Pyridazin-4(1H)-one hydrochloride
Reactant of Route 2
Pyridazin-4(1H)-one hydrochloride
Reactant of Route 3
Pyridazin-4(1H)-one hydrochloride
Reactant of Route 4
Pyridazin-4(1H)-one hydrochloride
Reactant of Route 5
Pyridazin-4(1H)-one hydrochloride
Reactant of Route 6
Pyridazin-4(1H)-one hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.